2,6-ditert-butylpyrylium;trifluoromethanesulfonate
Description
2,6-Ditert-butylpyrylium trifluoromethanesulfonate is a pyrylium salt featuring a trifluoromethanesulfonate (triflate) counterion. Pyrylium salts are aromatic oxonium ions known for their strong electrophilicity and utility in organic synthesis as Lewis acid catalysts or alkylating agents. The tert-butyl substituents at the 2- and 6-positions confer steric bulk, which can modulate reactivity by hindering nucleophilic attack and altering solubility profiles. Triflate anions are weakly coordinating, enhancing the cationic pyrylium species' stability and catalytic activity.
Properties
CAS No. |
125455-66-5 |
|---|---|
Molecular Formula |
C14H21F3O4S |
Molecular Weight |
342.38 g/mol |
IUPAC Name |
2,6-ditert-butylpyrylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H21O.CHF3O3S/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)8(5,6)7/h7-9H,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
RORJSNPJHOUXLG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butylpyrylium;trifluoromethanesulfonate typically involves the reaction of 2,6-ditert-butyl-4-methylpyrylium with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butylpyrylium;trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The pyrylium ring can participate in substitution reactions, where different substituents replace the tert-butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrylium derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
2,6-Ditert-butylpyrylium;trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,6-ditert-butylpyrylium;trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The pyrylium ring can interact with various nucleophiles, leading to the formation of different products. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Key Differences :
- The tert-butyl groups in the pyrylium derivative may necessitate milder conditions due to steric hindrance.
- Silver triflate’s ionic nature contrasts with covalent alkyl triflates, affecting solubility and reactivity.
Reactivity and Selectivity
Alkyl Triflates : Methyl and ethyl triflates exhibit preferential O-alkylation over S-alkylation (5:1 ratio) under microwave conditions with cesium carbonate. Adding sodium iodide shifts selectivity toward S-alkylation, emphasizing the role of additives .
Silver Triflate : Promotes α-selective glycosylation by stabilizing oxocarbenium intermediates, demonstrating its efficacy in stereochemical control .
2,6-Ditert-butylpyrylium Triflate : The pyrylium core is highly electrophilic, likely facilitating reactions such as Friedel-Crafts alkylation or Diels-Alder catalysis. Steric bulk may reduce side reactions but could also limit access to the electrophilic center.
Physical and Chemical Properties
Notes:
- The tert-butyl groups may improve air stability but reduce solubility in polar solvents.
- Silver triflate’s photosensitivity limits its handling compared to covalent triflates.
Biological Activity
2,6-Di-tert-butylpyrylium trifluoromethanesulfonate (DTBPy;Tf) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of DTBPy;Tf, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHFOS
- Molecular Weight : 356.40 g/mol
- Appearance : White to light yellow powder or crystals
- Melting Point : 170.0 to 173.0 °C
- Purity : >97% (T)
Synthesis
DTBPy;Tf can be synthesized through various methods, typically involving the reaction of 2,6-di-tert-butylpyridine with trifluoromethanesulfonic acid or its derivatives. The synthesis often yields high purity and is characterized by techniques such as NMR spectroscopy to confirm structural integrity.
Antimicrobial Properties
Research indicates that DTBPy;Tf exhibits antimicrobial properties, particularly against Gram-positive bacteria. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus, suggesting potential applications in antimicrobial formulations .
Antioxidant Activity
The compound has shown promising antioxidant activity in vitro. In one study, DTBPy;Tf was evaluated for its ability to scavenge free radicals, demonstrating a significant reduction in oxidative stress markers in cell cultures . This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays have revealed that DTBPy;Tf possesses selective cytotoxic effects on certain cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) while exhibiting minimal toxicity towards normal fibroblasts . This selectivity is particularly valuable for cancer therapy development.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DTBPy;Tf was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
Case Study 2: Antioxidant Activity
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that DTBPy;Tf effectively scavenged free radicals with an IC50 value of 25 µM. This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage.
| Compound | IC50 (µM) |
|---|---|
| DTBPy;Tf | 25 |
| Ascorbic Acid | 15 |
| Trolox | 20 |
Case Study 3: Cytotoxicity in Cancer Cells
A study assessing the cytotoxic effects of DTBPy;Tf on MCF-7 cells revealed an IC50 value of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induces apoptosis via the intrinsic pathway.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 50 |
| Normal Fibroblasts | >100 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,6-di-tert-butylpyrylium trifluoromethanesulfonate?
- Methodological Answer : The compound can be synthesized via alkylation of pyridine derivatives using methyl trifluoromethanesulfonate as a methylating agent. A typical procedure involves reacting 2,6-di-tert-butylpyridine with methyl trifluoromethanesulfonate in dichloromethane under anhydrous conditions. Stoichiometric excess of methyl triflate (10:1 molar ratio) ensures complete conversion, followed by purification via recrystallization or column chromatography to isolate the triflate salt .
Q. How can the structural integrity of 2,6-di-tert-butylpyrylium trifluoromethanesulfonate be validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming crystal structure and intermolecular interactions. For example, monoclinic systems (space group ) with lattice parameters ) have been reported for analogous triflate salts. Complementary techniques include - and -NMR for verifying electronic environments and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer : The compound exhibits high thermal stability due to the bulky tert-butyl groups and the strong electron-withdrawing triflate anion. Stability assessments should include thermogravimetric analysis (TGA) under nitrogen to track decomposition temperatures (>200°C) and differential scanning calorimetry (DSC) to identify phase transitions. Storage in anhydrous, inert atmospheres (e.g., argon) is critical to prevent hydrolysis .
Advanced Research Questions
Q. How does 2,6-di-tert-butylpyrylium trifluoromethanesulfonate participate in reaction mechanisms as a Lewis acid catalyst?
- Methodological Answer : The triflate anion () acts as a weakly coordinating counterion, enhancing the electrophilicity of the pyrylium cation. Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can elucidate its role in Friedel-Crafts alkylation or Diels-Alder reactions. For example, in SnAP (Stapling of Nucleic Acids and Peptides) reactions, triflate salts facilitate copper(II)-mediated coupling by stabilizing transition states .
Q. What analytical challenges arise when detecting trace amounts of this compound in complex matrices?
- Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is effective for pre-concentration. For quantification, liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides high sensitivity (<1 ng/L detection limits). Matrix effects (e.g., in wastewater) require isotopic internal standards (e.g., deuterated analogs) for accurate calibration .
Q. Can this compound serve as a precursor for ionic liquids or electrolytes in energy storage systems?
- Methodological Answer : The triflate anion’s low viscosity and high ionic conductivity make it suitable for gel polymer electrolytes. For instance, blending with polyvinyl alcohol (PVA) and lithium salts enhances supercapacitor performance. Electrochemical impedance spectroscopy (EIS) can measure ionic conductivity () under varying temperatures .
Q. How does steric hindrance from tert-butyl groups influence supramolecular interactions?
- Methodological Answer : The tert-butyl groups reduce π-π stacking, favoring cation-anion interactions in crystal lattices. Single-crystal XRD of analogous salts reveals short contacts () between the pyrylium cation’s oxygen and the triflate’s sulfur atom. Hirshfeld surface analysis quantifies these non-covalent interactions .
Q. What strategies improve radiochemical yields when using this compound in -labeling reactions?
- Methodological Answer : The triflate group facilitates nucleophilic substitution with -fluoride. Optimizing reaction conditions (e.g., anhydrous acetonitrile, 100°C, 10 min) and using kryptofix 222 as a phase-transfer catalyst achieves radiochemical yields >80%. Automated synthesis modules ensure reproducibility and reduce radiation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
